molecular formula C13H10Cl2O B6381429 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% CAS No. 1261928-65-7

3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%

Cat. No. B6381429
CAS RN: 1261928-65-7
M. Wt: 253.12 g/mol
InChI Key: GGYXIQNGEHNEGG-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% (3C5CMC95) is an organic compound belonging to the group of phenols. It is a colorless crystalline solid with a melting point of 115-117 °C. 3C5CMC95 is a widely used intermediate in the synthesis of drugs and other chemicals. It has a number of applications in the fields of medicine, agriculture, and chemical research.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). Inhibition of COX can lead to the inhibition of the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it can inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, the compound has been shown to have anticonvulsant activity in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and purify. The main limitation is that its mechanism of action is not well understood, making it difficult to predict its effects in vivo.

Future Directions

In order to better understand the biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%, more research is needed. This could include further studies of its mechanism of action, as well as its effects on various physiological processes. In addition, further research on its potential applications in medicine and agriculture is also needed. Finally, further studies of its structure-activity relationships could help to identify new compounds with similar properties.

Synthesis Methods

3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is produced through a reaction of 4-chloro-3-methylphenol and chlorine in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 95%.

Scientific Research Applications

3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used in studies of the biochemical and physiological effects of drugs and other chemicals. It is also used in the synthesis of other chemicals, such as polymers and surfactants.

properties

IUPAC Name

3-chloro-5-(4-chloro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXIQNGEHNEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686011
Record name 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-chloro-3-methylphenyl)phenol

CAS RN

1261928-65-7
Record name 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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